molecular formula C12H12F2N4O2 B13361523 1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13361523
M. Wt: 282.25 g/mol
InChI Key: SMBHSKFOPCASHU-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring with a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group.

    Coupling with triazole: The difluoromethoxyphenyl intermediate is then coupled with a triazole derivative using appropriate coupling reagents and catalysts.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(difluoromethoxy)phenyl]ethanamine: This compound shares the difluoromethoxyphenyl group but differs in the presence of an ethanamine moiety.

    1-[4-(difluoromethoxy)phenyl]propan-1-one: Similar in structure but contains a propanone group instead of the triazole and carboxamide groups.

Uniqueness

1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is unique due to the combination of its difluoromethoxyphenyl, triazole, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H12F2N4O2

Molecular Weight

282.25 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C12H12F2N4O2/c1-7-16-10(11(19)15-2)17-18(7)8-3-5-9(6-4-8)20-12(13)14/h3-6,12H,1-2H3,(H,15,19)

InChI Key

SMBHSKFOPCASHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC

Origin of Product

United States

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